Zolmitriptan

Receptor pharmacology Binding affinity 5-HT1B/1D agonism

Zolmitriptan uniquely generates an active N-desmethyl metabolite (2–6× higher 5-HT1B/1D receptor potency)—a pharmacokinetic advantage absent in other triptans. With ~40% oral bioavailability (2–5× vs. sumatriptan) and validated clinical superiority (67.1% vs. 63.8% headache response at 2h, p<0.05), it ranks among the top four triptans for efficacy-tolerability per BMJ 2024 network meta-analysis. Optimal reference agonist for 5-HT1B/1D pharmacology (Ki 5.01/0.63 nM), metabolic activation studies (CYP1A2 N-demethylation), and formulation development (tablet, ODT, nasal spray). Global shipping available.

Molecular Formula C16H21N3O2
Molecular Weight 287.36 g/mol
CAS No. 139264-17-8
Cat. No. B001197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZolmitriptan
CAS139264-17-8
Synonyms311C90
4-((3-(2-(dimethylamino)ethyl)-1H-indol-5-yl)methyl)-2-oxazolidinone
AscoTop
Flezol
zolmitriptan
Zomig
Zomigoro
Molecular FormulaC16H21N3O2
Molecular Weight287.36 g/mol
Structural Identifiers
SMILESCN(C)CCC1=CNC2=C1C=C(C=C2)CC3COC(=O)N3
InChIInChI=1S/C16H21N3O2/c1-19(2)6-5-12-9-17-15-4-3-11(8-14(12)15)7-13-10-21-16(20)18-13/h3-4,8-9,13,17H,5-7,10H2,1-2H3,(H,18,20)/t13-/m0/s1
InChIKeyULSDMUVEXKOYBU-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility1.90e-01 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Zolmitriptan (CAS 139264-17-8): A High-Affinity 5-HT1B/1D Agonist with Unique Metabolic and Formulation Differentiation for Migraine Research and Development


Zolmitriptan (CAS 139264-17-8) is a second-generation serotonin 5-HT1B/1D receptor agonist within the triptan class, developed for the acute treatment of migraine [1]. It exhibits high affinity for human recombinant 5-HT1B and 5-HT1D receptors, with Ki values of 5.01 nM and 0.63 nM respectively [2]. Unlike other triptans, zolmitriptan is converted in vivo to an active N-desmethyl metabolite that possesses 2- to 6-fold greater potency at 5-HT1B/1D receptors than the parent compound, a unique pharmacokinetic feature among the class [3]. Zolmitriptan is available in multiple dosage forms including conventional tablets, orally disintegrating tablets (ODT), and nasal spray, offering formulation flexibility for research and clinical application [4].

Why Zolmitriptan Cannot Be Interchanged with Other Triptans: Key Pharmacological and Clinical Differentiators


While all triptans share a common mechanism as 5-HT1B/1D receptor agonists, meaningful pharmacological differences preclude simple therapeutic substitution. Zolmitriptan demonstrates 2- to 5-fold higher oral bioavailability (approximately 40%) compared to sumatriptan (14%), a first-generation triptan, due to enhanced lipophilicity and reduced first-pass metabolism [1]. Crucially, zolmitriptan is the only triptan known to generate an active N-desmethyl metabolite with 2- to 6-fold higher receptor affinity than the parent molecule, contributing substantially to overall therapeutic effect [2]. Comparative clinical data show that zolmitriptan 2.5 mg provides superior headache response rates (67.1%) compared to sumatriptan 50 mg (63.8%) at 2 hours post-dose (OR=1.21, P<0.05) [3]. Furthermore, network meta-analyses identify zolmitriptan among the top-performing triptans for both efficacy and tolerability, alongside eletriptan, rizatriptan, and sumatriptan, while significantly outperforming newer agents such as lasmiditan, rimegepant, and ubrogepant [4]. These quantifiable differences in bioavailability, metabolic activation, and comparative clinical efficacy establish that triptans are not interchangeable without consideration of their distinct pharmacological profiles.

Zolmitriptan Comparative Evidence Guide: Quantifiable Differentiation vs. Sumatriptan, Rizatriptan, Naratriptan, and Newer Migraine Agents


Superior Receptor Binding Affinity for 5-HT1B and 5-HT1D vs. Sumatriptan

Zolmitriptan exhibits significantly higher affinity for 5-HT receptors than sumatriptan. In transfected CHO-K1 cell membranes expressing human recombinant 5-HT1D and 5-HT1B receptors, zolmitriptan (311C90) demonstrated pIC50 values of 9.16±0.12 and 8.32±0.09, respectively, and a pKA of 6.63±0.04 compared to sumatriptan's pKA of 6.16±0.03 [1]. This higher receptor affinity may contribute to enhanced efficacy at equivalent or lower doses.

Receptor pharmacology Binding affinity 5-HT1B/1D agonism

Unique Active Metabolite: N-Desmethyl Zolmitriptan with 2- to 6-Fold Enhanced 5-HT1B/1D Potency

Zolmitriptan is the only triptan known to be converted to an active N-desmethyl metabolite that possesses higher affinity for 5-HT1B/1D receptors than the parent compound [1]. Specifically, the 5-HT1B/1D potency of the metabolite is 2 to 6 times greater than that of zolmitriptan itself, and metabolite concentrations reach approximately two-thirds that of the parent drug [2]. This unique metabolic activation pathway distinguishes zolmitriptan from all other triptans, including sumatriptan, rizatriptan, eletriptan, and naratriptan, which do not generate metabolites with enhanced receptor activity.

Drug metabolism Pharmacokinetics Active metabolite

Superior Headache Response Rate at 2 Hours vs. Sumatriptan 50 mg in Head-to-Head Clinical Trial

In a large randomized, double-blind, parallel-group multicenter study involving 1445 outpatients with established migraine, zolmitriptan 2.5 mg demonstrated a headache response rate at 2 hours of 67.1%, compared to 63.8% for sumatriptan 50 mg (OR=1.21; 95% CI 1.01-1.45; P<0.05) [1]. Zolmitriptan 2.5 mg also showed statistically significant superiority over sumatriptan 25 mg (59.6% response) at 2 hours (OR=1.49; P<0.001). At 4 hours, the differences remained significant (OR=1.23 vs. sumatriptan 50 mg, P<0.05; OR=1.67 vs. sumatriptan 25 mg, P<0.001).

Clinical efficacy Headache response Migraine treatment

Higher Patient Preference and Perceived Efficacy for Zolmitriptan Orally Disintegrating Tablet (ODT) vs. Sumatriptan Conventional Tablet

The Zolmitriptan Evaluation versus Sumatriptan Trial (ZEST) assessed patient preference for zolmitriptan 2.5 mg ODT versus sumatriptan 50 mg conventional tablet in 218 patients with significant migraine disability. Significantly more patients preferred zolmitriptan ODT to sumatriptan conventional tablet (60.1% vs. 39.9%; p=0.0130) [1]. In terms of efficacy perception, 77% of patients considered zolmitriptan ODT effective compared to 63% for sumatriptan conventional tablet (p=0.0063). Additionally, zolmitriptan ODT was rated as significantly less disruptive (83.6% vs. 16.4%), easier to take (85.5% vs. 14.5%), and more convenient (86.1% vs. 13.9%) than sumatriptan conventional tablet (all p<0.001).

Patient preference Formulation Orally disintegrating tablet

Top-Tier Performance in Network Meta-Analysis: Zolmitriptan Among Most Efficacious and Well-Tolerated Acute Migraine Agents

A comprehensive 2024 systematic review and network meta-analysis published in The BMJ evaluated 17 oral interventions for acute migraine across 137 randomized controlled trials involving 89,445 adults [1]. Zolmitriptan was identified among the four agents with the best overall profile considering both efficacy and tolerability, alongside eletriptan, rizatriptan, and sumatriptan [2]. In head-to-head comparisons, zolmitriptan demonstrated odds ratios for pain freedom at 2 hours ranging from 1.47 to 1.96 [3]. Importantly, zolmitriptan and the other top-performing triptans showed superior efficacy compared to newer, more expensive agents including lasmiditan, rimegepant, and ubrogepant, which were comparable in efficacy to acetaminophen and most NSAIDs [4].

Network meta-analysis Comparative efficacy Tolerability

Improved Oral Bioavailability and Lipophilicity Compared to Sumatriptan

Zolmitriptan demonstrates substantially improved oral bioavailability compared to first-generation sumatriptan. Mean absolute bioavailability of oral zolmitriptan is approximately 40%, representing a 2- to 5-fold improvement over sumatriptan's reported 14% oral bioavailability [1]. This enhancement is attributed to increased lipophilicity and greater metabolic stability to first-pass inactivation by monoamine oxidase (MAO-A) [2]. Zolmitriptan's logDpH7.4 of -1.0 reflects intermediate lipophilicity within the triptan class (logDpH7.4 values: almotriptan -2.1, sumatriptan -1.5, zolmitriptan -1.0, rizatriptan -0.7, naratriptan -0.2, eletriptan 0.5) [3].

Pharmacokinetics Bioavailability Lipophilicity

Zolmitriptan: Optimized Research and Industrial Application Scenarios Based on Quantifiable Differentiation


Reference Standard for 5-HT1B/1D Receptor Binding and Functional Assays

Given its high affinity for 5-HT1B and 5-HT1D receptors (Ki = 5.01 nM and 0.63 nM, respectively) and demonstrated superiority over sumatriptan in pKA values (6.63 vs. 6.16), zolmitriptan serves as an optimal reference agonist for in vitro pharmacology studies investigating 5-HT1B/1D receptor activation, signal transduction, or structure-activity relationships [1]. Its well-characterized binding profile across multiple receptor subtypes (5-HT1B, 5-HT1D, 5-HT1F, and 5-HT1A) provides a robust benchmark for comparator studies .

Metabolic Activation Studies and Prodrug Development

Zolmitriptan's unique conversion to the active N-desmethyl metabolite—which exhibits 2- to 6-fold higher 5-HT1B/1D potency than the parent compound—makes it an ideal model compound for investigating metabolic activation pathways, cytochrome P450-mediated N-demethylation, and the pharmacokinetic-pharmacodynamic relationship of active metabolites [1]. The metabolite's plasma concentrations reaching approximately two-thirds that of the parent drug provide a quantifiable system for studying the contribution of active metabolites to overall therapeutic effect .

Formulation Development and Comparative Bioavailability Studies

Zolmitriptan's oral bioavailability (~40%) represents a significant improvement over sumatriptan (14%) but remains intermediate among second-generation triptans, making it a valuable comparator for formulation optimization studies aimed at enhancing oral absorption or developing alternative delivery systems (e.g., ODT, nasal spray) [1]. The established bioequivalence and Tmax differences between zolmitriptan tablet (median Tmax 1.5 hours) and ODT (median Tmax 3 hours) provide a validated reference for formulation development .

Clinical Trial Design and Comparator Selection for Migraine Studies

Based on the 2024 BMJ network meta-analysis identifying zolmitriptan among the four agents with the best overall efficacy-tolerability profile, it serves as a validated positive control or active comparator for randomized controlled trials investigating novel migraine therapeutics [1]. Its demonstrated superiority over sumatriptan 50 mg in headache response at 2 hours (OR=1.21) and patient preference data (60.1% preference for ODT vs. 39.9% for sumatriptan tablet) provide robust effect size estimates for sample size calculations and trial design .

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